

The Influence of SR9186 on Hepatic Metabolism: A Technical Guide

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Compound of Interest

Compound Name: SR9186

Cat. No.: B609158

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Disclaimer: Publicly available research specifically detailing the effects of **SR9186** on hepatic metabolism is limited. This guide synthesizes data from studies on the closely related and well-characterized REV-ERB agonists, SR9009 and SR9011. Due to their identical mechanism of action as REV-ERB agonists, their biological effects on hepatic metabolism are expected to be highly similar to those of **SR9186**. This document is intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action

SR9186 is a synthetic agonist of the nuclear receptors REV-ERB α (NR1D1) and REV-ERB β (NR1D2). These receptors are crucial components of the circadian clock and act as transcriptional repressors.^{[1][2]} In the liver, REV-ERB α/β play a pivotal role in integrating circadian rhythms with metabolic processes, including lipid and glucose homeostasis, by directly repressing the expression of key metabolic genes.^{[3][4]}

Upon binding to REV-ERB, **SR9186** stabilizes the receptor, enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This complex, which includes histone deacetylase 3 (HDAC3), leads to the transcriptional repression of REV-ERB target genes.^{[1][5]}

Effects on Hepatic Lipid Metabolism

Activation of REV-ERB by agonists like SR9009 and SR9011 has been shown to significantly reduce hepatic steatosis and improve dyslipidemia in preclinical models. The primary

mechanism involves the transcriptional repression of genes involved in de novo lipogenesis and cholesterol biosynthesis.[3][6]

Quantitative Data: Hepatic Gene Expression in Lipid Metabolism

The following table summarizes the observed changes in the expression of key hepatic genes involved in lipid metabolism following treatment with REV-ERB agonists in mouse models of metabolic disease.

Gene	Function	Model	Treatment	Change in Expression	Reference
Srebf1 (SREBP-1c)	Master regulator of lipogenesis	Diet-induced obese mice	SR9011	Suppressed	[7]
Fasn (Fatty Acid Synthase)	Key enzyme in fatty acid synthesis	Diet-induced obese mice	SR9011	Shift in expression phase	[7]
Scd1 (Stearoyl-CoA Desaturase-1)	Enzyme in fatty acid desaturation	Diet-induced obese mice	SR9011	Suppressed	[7]
ApoC-III	Inhibitor of lipoprotein lipase	ob/ob NASH model	SR9009	Significantly decreased	[1]
Dhcr24	Enzyme in cholesterol synthesis	ob/ob NASH model	SR9009	Significantly decreased	[1]
Hmgcr	Rate-limiting enzyme in cholesterol synthesis	Mouse model	SR9009	Suppressed	[3]

Quantitative Data: Physiological Effects on Lipid Profile

Parameter	Model	Treatment	Result	Reference
Hepatic Triglycerides	Diet-induced obese mice	REV-ERB agonist	Reduced	[2]
Plasma Triglycerides	Mouse model	SR9009	Reduced	[3]
Plasma Cholesterol	Mouse model	SR9009	Reduced	[3]
Hepatic Steatosis	ob/ob NASH model	SR9009	No significant change in total lipid area, but reduced hepatocyte ballooning	[1]
Hepatic Fibrosis	CCl4-induced fibrosis model	SR9009	Reduced	[3]

Effects on Hepatic Glucose Metabolism

REV-ERB activation has been demonstrated to improve glucose homeostasis by suppressing hepatic glucose production (gluconeogenesis). This is achieved through the direct repression of rate-limiting gluconeogenic enzymes.[\[4\]](#)[\[8\]](#)

Quantitative Data: Hepatic Gene Expression in Glucose Metabolism

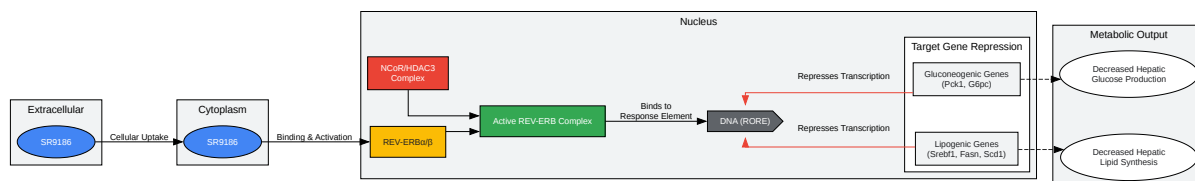
Gene	Function	Model	Treatment	Change in Expression	Reference
Pck1 (PEPCK)	Rate-limiting enzyme in gluconeogenesis	Primary mouse hepatocytes	REV-ERB α activation	Repressed	[4] [8]
G6pc (G6Pase)	Catalyzes final step of gluconeogenesis	Primary mouse hepatocytes	REV-ERB α activation	Repressed	[4] [8]

Quantitative Data: Physiological Effects on Glucose Profile

Parameter	Model	Treatment	Result	Reference
Fasted Blood Glucose	ob/ob NASH model	SR9009 (30 mg/kg/day for 30 days)	Significantly decreased	[1]
Glucose Tolerance (ipGTT)	ob/ob NASH model	SR9009 (30 mg/kg/day for 30 days)	Improved response to glucose bolus	[1]
Plasma Glucose	Diet-induced obese mice	REV-ERB agonist	Markedly improved	[9] [10]

Signaling Pathways and Experimental Workflows

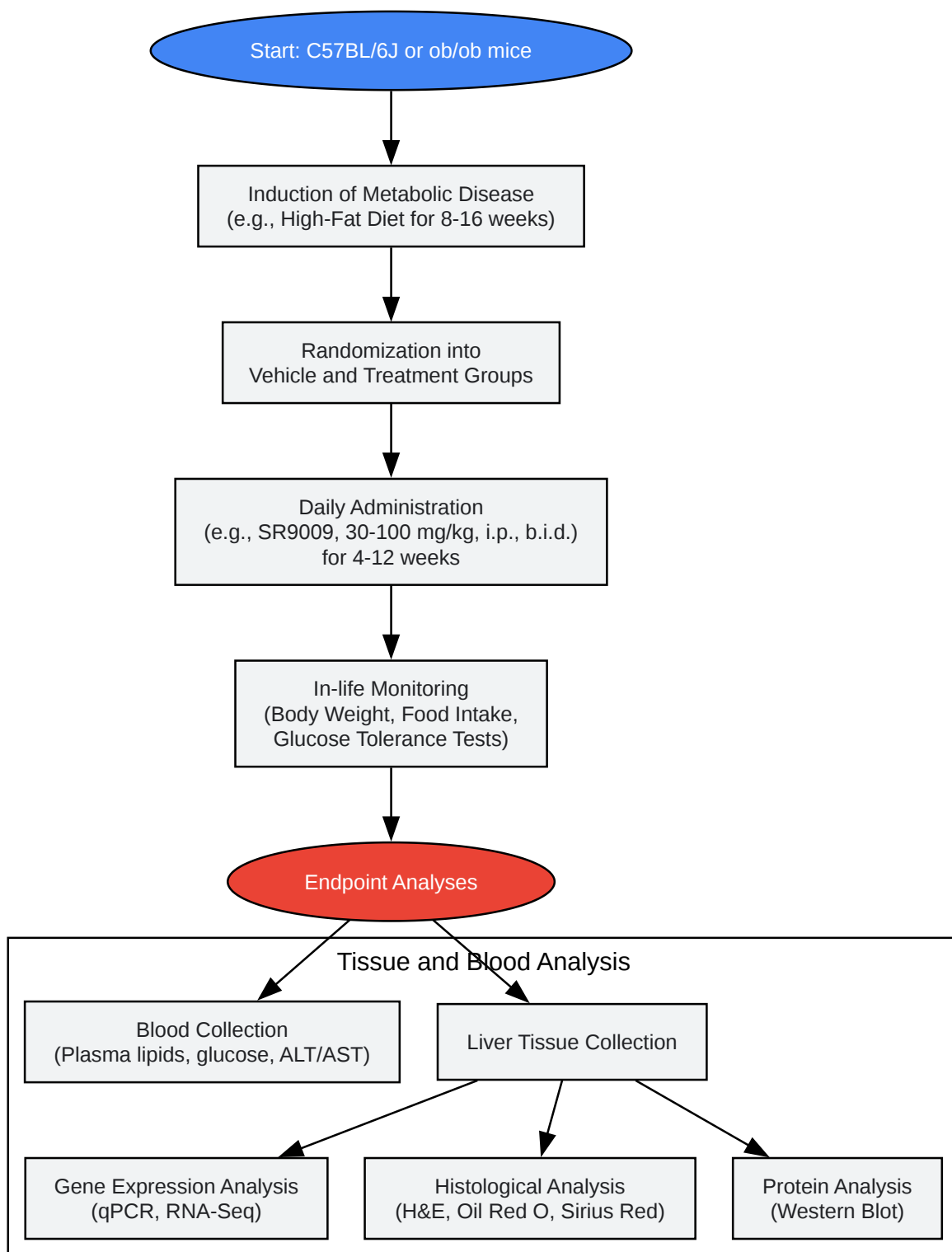
Signaling Pathway of SR9186 in Hepatic Metabolism



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SR9186 REV-ERB Signaling Pathway in Hepatocytes

Representative Experimental Workflow for In Vivo Studies



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Typical In Vivo Experimental Workflow

Experimental Protocols

In Vivo Mouse Model of Diet-Induced Obesity and NASH

- **Animal Model:** Male C57BL/6J mice (for diet-induced obesity) or leptin-deficient ob/ob mice (for a more rapid NASH phenotype) are commonly used.[\[1\]](#)[\[11\]](#) Mice are typically housed under a 12-hour light/dark cycle with ad libitum access to food and water.[\[11\]](#)
- **Diet:** To induce metabolic syndrome, mice are fed a high-fat diet (HFD), often providing 45-60% of calories from fat, sometimes supplemented with high fructose and cholesterol to accelerate NASH development (e.g., "NASH diet").[\[1\]](#)[\[12\]](#) The diet is administered for a period of 8 to 16 weeks to establish the disease phenotype before treatment initiation.[\[11\]](#)[\[12\]](#)
- **Drug Administration:** SR9009 (as a proxy for **SR9186**) is typically dissolved in a vehicle such as a solution of 10% DMSO, 10% Tween 80, and 80% saline. It is administered via intraperitoneal (i.p.) injection. Dosing regimens vary, with effective doses reported from 30 mg/kg once daily to 100 mg/kg twice daily (b.i.d.).[\[1\]](#)[\[10\]](#) Treatment duration can range from 30 days to 12 weeks.[\[1\]](#)[\[10\]](#)
- **Metabolic Phenotyping:** Throughout the study, parameters such as body weight and food intake are monitored weekly.[\[11\]](#) Glucose metabolism is assessed using intraperitoneal glucose tolerance tests (ipGTT) and insulin tolerance tests (ITT), typically after an overnight fast.[\[12\]](#)
- **Endpoint Analysis:** At the conclusion of the study, animals are euthanized, and blood is collected via cardiac puncture for analysis of plasma lipids (triglycerides, cholesterol), glucose, insulin, and liver enzymes (ALT, AST).[\[1\]](#) Livers are excised, weighed, and sectioned for histological analysis (H&E for general morphology and hepatocyte ballooning, Oil Red O for lipid accumulation, and Sirius Red for fibrosis) and snap-frozen for molecular analysis.[\[1\]](#)
- **Gene Expression Analysis:** Total RNA is extracted from frozen liver tissue. The expression levels of target genes are quantified using quantitative real-time PCR (qPCR) with SYBR Green chemistry.[\[1\]](#) Gene expression is typically normalized to a housekeeping gene like Gapdh or ActinB.[\[1\]](#)[\[13\]](#)

In Vitro Hepatocyte Culture Model

- **Cell Lines and Primary Cells:** Studies often utilize human hepatoma cell lines like HepG2 or primary hepatocytes isolated from mice or humans.^{[14][15]} Primary hepatocytes are considered the gold standard but have limited viability in culture.^[15]
- **Cell Culture Conditions:** Cells are cultured in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.^[16] For experiments, cells are often serum-starved to synchronize them and reduce confounding factors from serum components.
- **Treatment:** SR9009 or SR9011 is dissolved in DMSO and added to the culture medium at final concentrations typically ranging from 1 to 20 μ M. Control cells are treated with an equivalent volume of DMSO.^[14]
- **Metabolic Assays:**
 - **Lipogenesis:** To measure de novo lipogenesis, cells can be incubated with radiolabeled precursors like $[14\text{C}]$ -acetate, followed by lipid extraction and scintillation counting.
 - **Glucose Production:** Hepatocytes are incubated in glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate). Glucose secreted into the medium is then measured using a glucose oxidase assay.
- **Gene Expression Analysis:** After treatment for a specified duration (e.g., 24 hours), cells are harvested, and RNA is extracted. Gene expression analysis is performed via qPCR as described for the in vivo protocol.^[14]
- **Western Blotting:** To assess protein levels, cell lysates are prepared and separated by SDS-PAGE. Proteins are transferred to a membrane and probed with specific primary antibodies against target proteins (e.g., FASN, SREBP-1c, PEPCK) and a loading control (e.g., β -actin).

Conclusion

The activation of REV-ERB α and REV-ERB β by synthetic agonists, exemplified by compounds like SR9009 and SR9011, represents a promising therapeutic strategy for hepatic metabolic diseases. The data strongly suggest that **SR9186**, acting through the same mechanism, would

effectively suppress hepatic de novo lipogenesis and gluconeogenesis. This leads to a reduction in liver fat, improved plasma lipid profiles, and better glucose control. The detailed protocols provided herein offer a framework for researchers to further investigate the precise effects and therapeutic potential of **SR9186** and other REV-ERB agonists in the context of non-alcoholic fatty liver disease, steatohepatitis, and type 2 diabetes. Further studies are warranted to confirm these effects specifically for **SR9186** and to evaluate its safety and efficacy profile for potential clinical translation.

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